molecular formula C13H21NO B12090592 N-(2-ethylbutyl)-2-methoxyaniline

N-(2-ethylbutyl)-2-methoxyaniline

Cat. No.: B12090592
M. Wt: 207.31 g/mol
InChI Key: WURQECNMTGVGHR-UHFFFAOYSA-N
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Description

N-(2-ethylbutyl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aniline group substituted with a 2-ethylbutyl chain and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylbutyl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylbutyl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-ethylbutyl)-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylbutyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylhexyl)-2-methoxyaniline
  • N-(2-ethylbutyl)-4-methoxyaniline
  • N-(2-ethylbutyl)-2-ethoxyaniline

Uniqueness

N-(2-ethylbutyl)-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2-ethylbutyl)-2-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-4-11(5-2)10-14-12-8-6-7-9-13(12)15-3/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

WURQECNMTGVGHR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CC=CC=C1OC

Origin of Product

United States

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